molecular formula C19H21N3O6S B2527962 N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 313404-62-5

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2527962
CAS No.: 313404-62-5
M. Wt: 419.45
InChI Key: QCARBONPSJWWSF-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-Nitrophenyl)-4-(Piperidine-1-Sulfonyl)Benzamide is a benzamide derivative featuring a methoxy-nitro-substituted phenyl ring and a piperidine sulfonyl group. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring, which may influence its electronic properties and biological interactions. The piperidine sulfonyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and target-binding capabilities due to its polar sulfonyl group and nitrogen-containing heterocycle .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-28-18-10-7-15(22(24)25)13-17(18)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCARBONPSJWWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl group is introduced by reacting the nitrated compound with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated compound with 4-aminobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-4-(piperidine-1-sulfonyl)benzamide.

    Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, heterocyclic modifications, and inferred biological relevance.

Substituent Variations on the Benzamide Core

  • Target Compound : The 2-methoxy-5-nitrophenyl group introduces steric and electronic effects. The nitro group at the 5-position may enhance reactivity or binding to nitroreductases, while the methoxy group at the 2-position could improve membrane permeability .
  • N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10): This analog replaces the nitro group with a thiourea-linked 4-methoxyaniline. The absence of a nitro group and presence of a thiourea moiety correlate with 87.7% antioxidant activity in carbon tetrachloride-challenged rats .
  • N-(5-Chloro-Pyridine-2-yl)-5-Methoxy-2-Nitrobenzamide (BP 27513) : Substitution with a pyridine ring instead of phenyl alters aromatic stacking interactions. The chloro and nitro groups may synergize for enhanced electrophilic reactivity .

Heterocyclic and Sulfonyl Modifications

  • N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Piperidine-1-Sulfonyl)Benzamide: Incorporates an oxadiazole-chlorothiophene moiety, which likely improves π-π stacking and metabolic stability.
  • N-(2-Phenylethyl)Piperidine-1-Carbothioamide (B3) : Replaces the benzamide core with a thiourea-piperidine scaffold. This compound exhibited 84.4% antioxidant activity, highlighting the role of piperidine in radical scavenging .

Comparative Data Table

Table 1 summarizes key structural and functional differences between the target compound and analogs.

Compound Name Core Structure Key Substituents Heterocyclic/Sulfonyl Group Reported Activity Reference
N-(2-Methoxy-5-Nitrophenyl)-4-(Piperidine-1-Sulfonyl)Benzamide Benzamide 2-Methoxy-5-nitrophenyl Piperidine-1-sulfonyl Not reported -
N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10) Benzamide 4-Methoxyphenyl (thiourea-linked) None 87.7% antioxidant inhibition
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Piperidine-1-Sulfonyl)Benzamide Benzamide Oxadiazole-chlorothiophene Piperidine-1-sulfonyl Not reported
N-(2-Phenylethyl)Piperidine-1-Carbothioamide (B3) Thiourea 2-Phenylethyl Piperidine-1-carbothioamide 84.4% antioxidant inhibition
N-(5-Chloro-Pyridine-2-yl)-5-Methoxy-2-Nitrobenzamide (BP 27513) Benzamide 5-Chloro-pyridine-2-yl, 5-methoxy-2-nitro None Not reported

Discussion of Key Findings

  • Electronic Effects : The nitro group in the target compound may facilitate redox cycling or serve as a hydrogen-bond acceptor, whereas methoxy groups in analogs like H10 enhance radical scavenging .
  • Piperidine Sulfonyl Role : This group improves solubility and may interact with enzymes like sulfotransferases or kinases, as seen in other sulfonamide-based drugs .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring linked to a sulfonyl group and a nitrophenyl moiety, which are critical for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C18H19N3O6S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{6}\text{S}

Key Features:

  • Piperidine Ring : Contributes to the compound's interaction with biological targets.
  • Nitrophenyl Group : Enhances lipophilicity and may influence binding affinity.
  • Sulfonamide Linkage : Known for its role in various pharmacological activities.

Antiviral Properties

Recent studies have suggested that compounds containing piperidine and nitrophenyl groups exhibit antiviral activity. For instance, structural analogs have shown efficacy against viral polymerases, inhibiting their function effectively. The specific compound under discussion has been evaluated for its potential against viral infections, particularly those caused by Hepatitis C Virus (HCV) and HIV.

Table 1: Antiviral Activity Comparison

CompoundEC50 (µM)Target
This compoundTBDHCV NS5B RNA polymerase
Analog 132.2HCV NS5B RNA polymerase
Analog 20.26HIV Reverse Transcriptase

Note: TBD indicates that further studies are required to determine the exact EC50 values for the compound .

Neuroleptic Activity

The compound has also been investigated for neuroleptic properties. Benzamide derivatives have historically shown promise in treating psychotic disorders. The structure of this compound suggests potential interactions with dopamine receptors.

Case Study:
In a comparative study involving various benzamide derivatives, compounds similar to this compound were tested for their ability to reduce apomorphine-induced stereotypy in rodent models. Results indicated that modifications to the piperidine ring significantly enhanced antipsychotic activity while minimizing side effects.

The proposed mechanism of action involves:

  • Dopamine Receptor Modulation : The piperidine ring may facilitate binding to D2-like receptors.
  • Inhibition of Viral Polymerases : The nitrophenyl group could enhance interactions with viral enzymes, leading to reduced viral replication.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further evaluations are necessary to establish its safety profile. Studies on related compounds suggest that careful optimization of substituents can mitigate potential adverse effects.

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzamide core via coupling of 2-methoxy-5-nitroaniline with a sulfonyl chloride derivative.
  • Step 2: Sulfonylation of the piperidine moiety using reagents like piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Critical conditions :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
    • Temperature control : Reflux conditions (80–100°C) are often required for amidation and sulfonylation steps .
    • Catalysts : Use of coupling agents (e.g., EDC/HOBt) to mitigate steric hindrance from nitro and methoxy groups .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and detect rotational isomers (e.g., splitting patterns in aromatic regions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between piperidine-sulfonyl chloride and benzamide intermediates?

  • Steric mitigation : Use high-dilution techniques to reduce intermolecular aggregation .
  • Catalytic enhancement : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
  • Solvent optimization : Switch to dimethylacetamide (DMAc) for improved solubility of aromatic intermediates .

Q. What strategies resolve contradictions in NMR data caused by solvent effects or dynamic equilibria?

  • Variable-temperature NMR : Identify rotational isomerism by analyzing signal coalescence at elevated temperatures .
  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. How to design in vitro assays for evaluating biological activity, such as enzyme inhibition?

  • Enzyme kinetics : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values for target enzymes .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to assess affinity for G-protein-coupled receptors .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate specificity .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the piperidine-sulfonyl group) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding entropy .
  • QSAR modeling : Corrogate substituent effects (e.g., nitro group electron-withdrawing properties) with activity data .

Q. How to address low yields in the final amidation step due to steric hindrance?

  • Coupling reagents : Replace traditional carbodiimides with uronium salts (e.g., HATU) for enhanced activation .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled dielectric heating .

Q. What crystallographic methods determine the 3D conformation of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and solve structures using SHELXL .
  • Powder XRD : Analyze bulk crystallinity and phase purity, referencing simulated patterns from Mercury software .

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